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Here are solutions to common issues encountered when working with BGC strain ATCC 33664.

Issue Possible Cause Solution

No transformants
after electroporation

Low DNA quality or

quantity; Incorrect
electroporation parameters

Use a rapid method for preparing highly

electrocompetent cells [1]. Ensure plasmid DNA
is clean and the electroporation voltage is

optimized.

No transconjugants
after conjugation

Helper plasmid not

present; Incompatible
selection marker

Ensure the helper plasmid (e.g., pTNS3) is co-

conjugated with the delivery vector [1]. Verify
antibiotic selection is correct.

Failure in Flp/FRT
marker excision

Flp recombinase not
expressed; Inefficient

recombination

Use a source of Flp recombinase (transient
expression or a plasmid) that is functional in

BGC. Ensure the FRT sites are intact [1].

Low toxin production Incorrect growth

conditions; Unidentified
genomic mutations

Grow BGC in the presence of specific

unsaturated fatty acids, which can stimulate
bongkrekic acid production [1].

Unexpected
antibiotic sensitivity

Use of an ineffective
antibiotic

Consult the antibiotic susceptibility profile and
use only antibiotics to which BGC is
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Issue Possible Cause Solution

susceptible, such as gentamicin, kanamycin, or

trimethoprim [1].

Frequently Asked Questions (FAQs)

Q1: What are the suitable antibiotics for selection in BGC strain ATCC33664? BGC is susceptible to

several antibiotics, making them good selection markers. The table below summarizes the effective

antibiotics and working concentrations based on established protocols [1].

Antibiotic Class Example Antibiotics Effective Concentration (Working)

Aminoglycosides Gentamicin 30 μg/mL [1]

Kanamycin Information missing (needs confirmation)

Streptomycin Information missing (needs confirmation)

Carbapenems Imipenem, Meropenem Information missing (needs confirmation)

Fluoroquinolones Ciprofloxacin, Norfloxacin Information missing (needs confirmation)

Tetracyclines Doxycycline, Tetracycline Information missing (needs confirmation)

Other Trimethoprim 100 μg/mL [1]

Q2: What is the standard protocol for transforming BGC via electroporation? This protocol is adapted

from a method for preparing electrocompetent P. aeruginosa and B. pseudomallei [1].

Preparation of Electrocompetent Cells:

Grow BGC strain ATCC33664 in a suitable liquid medium (e.g., LB) to mid-log phase.

Chill the culture on ice and pellet the cells by centrifugation.
Wash the cell pellet repeatedly with ice-cold 300 mM sucrose.

Finally, resuspend the cells in a small volume of ice-cold 300 mM sucrose. These are your
electrocompetent cells.
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Transformation by Electroporation:

Mix approximately 100 ng of plasmid DNA (e.g., pUCP30T, which uses a pRO1600-derived
origin of replication) with 50-100 μL of competent cells.

Perform electroporation in a pre-chilled 2-mm cuvette at settings optimized for BGC.
Immediately recover the cells in 1 mL of rich medium for 1-2 hours.

Plate the cells on media containing the appropriate antibiotic (e.g., 30 μg/mL gentamicin for
pUCP30T).

Incubate plates at 30°C for two days. Expected efficiency is around 10⁶ to 10⁷ CFU/μg of DNA
[1].

Q3: How can I perform site-specific chromosomal integration in BGC? The mini-Tn7 system allows for

site-specific, single-copy integration into the BGC chromosome [1].

Delivery System: Use a delivery vector (e.g., pUC18T-mini-Tn7T-Gm-REP) carrying your gene of
interest and a selectable marker (e.g., gentamicin resistance).

Helper Plasmid: Use the helper plasmid pTNS3, which provides the Tn7 transposase.
Delivery Method: Co-conjugate both plasmids from an E. coli mobilizer strain (like RHO3) into BGC.

Selection & Verification: Select transconjugants on gentamicin-containing plates. In BGC, the mini-
Tn7 element inserts at a single, specific site 24-26 bp downstream of the glmS gene stop codon.

Verify the insertion by PCR using a primer specific to the BGC chromosome and another to the
transposon end [1].

Q4: What should I do if I cannot obtain transformants with a plasmid that has a pRO1600 origin?

While pRO1600-based plasmids (e.g., pUCP28T, pUCP30T) replicate in BGC with a high copy number

(>100), ensure your plasmid preparation is clean and that the origin is functional. Re-check the antibiotic

resistance marker against the susceptibility profile. If problems persist, consider using a different selection

marker or delivering genetic material via the mini-Tn7 system for chromosomal integration [1].

Genetic Tool Workflows in BGC

The following diagrams illustrate the core genetic techniques described in the FAQs, using the specified

color palette.

Diagram 1: Plasmid Transformation Workflow
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This diagram outlines the key steps for introducing replicative plasmids into BGC via electroporation.

Start: Prepare Plasmid

Grow BGC to
mid-log phase

Make cells
electrocompetent

Electroporation
with plasmid

Recovery in
rich medium

Plate on selective
antibiotic media

Incubate at 30°C
for 2 days

Click to download full resolution via product page

Diagram 2: Mini-Tn7 Chromosomal Integration
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This diagram shows the two-plasmid system for site-specific integration of genetic material into the BGC

chromosome.

Helper Plasmid
(pTNS3)

Provides Tns proteins

Conjugation from
E. coli to BGC

Delivery Vector
(e.g., pUC18T-mini-Tn7T-Gm)

Has gene of interest

Transposase integrates
mini-Tn7 into chromosome

Site-specific integration
downstream of glmS gene

Click to download full resolution via product page

Key Technical Notes

Strain Background: The protocols and susceptibility data are specifically for Burkholderia gladioli
pathovar cocovenenans (BGC) strain ATCC33664. Efficiency may vary with other strains [1].
Antibiotic Concentrations: While the susceptibility profile is established, always perform a kill curve

assay with your specific strain and antibiotic stock to determine the optimal working concentration.
Essential Controls: Always include appropriate positive (e.g., known functional plasmid) and

negative (e.g., no DNA) controls in your transformation and conjugation experiments to accurately
diagnose problems.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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